molecular formula C9H7ClO2S2 B13240840 1-Benzothiophen-3-ylmethanesulfonyl chloride

1-Benzothiophen-3-ylmethanesulfonyl chloride

Cat. No.: B13240840
M. Wt: 246.7 g/mol
InChI Key: FEHHGHVQJUIQRP-UHFFFAOYSA-N
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Description

1-Benzothiophen-3-ylmethanesulfonylchloride is an organosulfur compound that features a benzothiophene ring substituted with a methanesulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzothiophen-3-ylmethanesulfonylchloride can be synthesized through several methods. One common approach involves the reaction of benzothiophene with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired sulfonyl chloride derivative .

Industrial Production Methods: Industrial production of 1-benzothiophen-3-ylmethanesulfonylchloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 1-Benzothiophen-3-ylmethanesulfonylchloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-benzothiophen-3-ylmethanesulfonylchloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of sulfonamide, sulfonate, or sulfide derivatives. These reactions can modulate the biological activity of the compound and its derivatives .

Comparison with Similar Compounds

Uniqueness: The presence of the sulfonyl chloride group at the 3-position of the benzothiophene ring allows for selective functionalization and the formation of diverse derivatives with tailored properties .

Properties

Molecular Formula

C9H7ClO2S2

Molecular Weight

246.7 g/mol

IUPAC Name

1-benzothiophen-3-ylmethanesulfonyl chloride

InChI

InChI=1S/C9H7ClO2S2/c10-14(11,12)6-7-5-13-9-4-2-1-3-8(7)9/h1-5H,6H2

InChI Key

FEHHGHVQJUIQRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)CS(=O)(=O)Cl

Origin of Product

United States

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